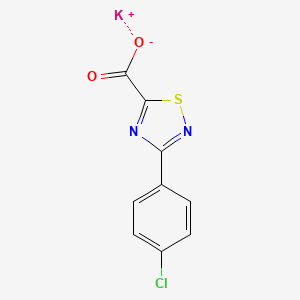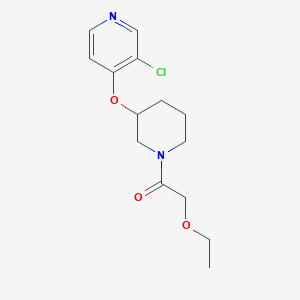![molecular formula C6H8ClF3O3S B2461458 [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2418642-55-2](/img/structure/B2461458.png)
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C6H8ClF3O3S It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, and a methanesulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a corresponding alkane.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Material Science: It is used in the development of novel materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the methanesulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The uniqueness of [3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride lies in its combination of a trifluoromethyl group and a methanesulfonyl chloride group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various fields of research and industrial applications.
Propiedades
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c7-14(12,13)3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTANPPQSAZFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2461375.png)
![1-{2-Methyl-2,9-diazaspiro[5.5]undecan-9-yl}ethan-1-one](/img/structure/B2461381.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2461389.png)

![1-[5-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-METHANESULFONYLPIPERAZINE](/img/structure/B2461391.png)
![N-(4-acetylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2461392.png)

![1-[(4-Fluorophenyl)methyl]-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2461394.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2461396.png)

